2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
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Overview
Description
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is a chemical compound with the CAS Number: 72965-65-2 . It has a molecular weight of 336.78 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 155-156 degrees Celsius .Scientific Research Applications
Organic Synthesis and Molecular Interactions
Compounds structurally related to "2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide" have been studied for their synthesis processes, molecular interactions, and crystalline structures. For instance, the synthesis of 2-chloro derivatives and their evaluation as corrosion inhibitors highlights the chemical reactivity and potential application in material protection (Yıldırım & Cetin, 2008). Additionally, spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and photovoltaic efficiency modeling, suggest potential for these compounds in bioactive material and renewable energy applications (Mary et al., 2020).
Material Science and Corrosion Inhibition
The research on acetamide derivatives extends into material science, particularly in the synthesis of new compounds with potential applications as corrosion inhibitors. This illustrates the compound's relevance in protecting metals from corrosion, which is crucial in industrial applications (Yıldırım & Cetin, 2008).
Photovoltaic Applications
Benzothiazolinone acetamide analogs have been investigated for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). The studies on these compounds' photochemical and thermochemical properties suggest their application in developing efficient photovoltaic cells, indicating a pathway for research into similar compounds (Mary et al., 2020).
Molecular Docking and Bioactivity
Investigations into the molecular docking and bioactivity of acetamide derivatives further demonstrate the potential of these compounds in pharmacological contexts. For instance, synthesized benzothiazolinone acetamide analogs have shown promising interactions with biological targets, suggesting a potential for drug development and therapeutic applications (Mary et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound should be handled with appropriate safety measures .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPPHMZHCCAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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